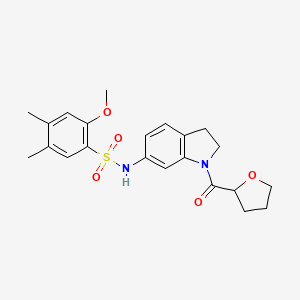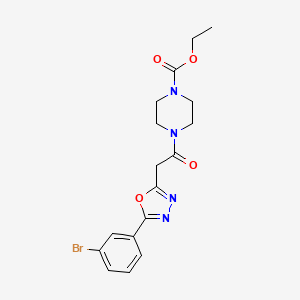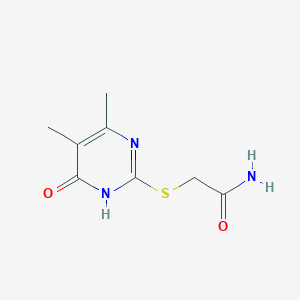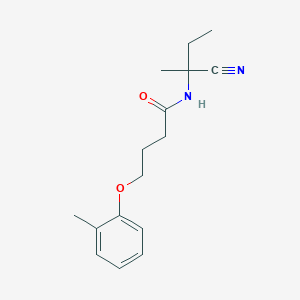![molecular formula C23H25N3O3S B2485483 3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 476458-50-1](/img/structure/B2485483.png)
3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide" belongs to a class of chemicals that have drawn attention for their potential pharmacological activities. Similar compounds have been synthesized and studied for their diverse biological activities, including antiproliferative effects against various cancer cell lines and potential as tubulin polymerization inhibitors (Minegishi et al., 2015).
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic chemical precursors to achieve complex molecules with precise structural configurations. For example, the synthesis of similar indenopyrazoles required two steps starting from indanones and phenyl isothiocyanates, demonstrating the complex synthetic routes needed to create these molecules (Minegishi et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These techniques provide detailed information on the molecular geometry, confirming the structural integrity and conformation of the synthesized compounds (Kumara et al., 2018).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including interactions with biological targets such as tubulin, indicating their potential as biological agents. The chemical properties, including reactivity and stability, are crucial for their biological activities (Minegishi et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for the practical application and formulation of these compounds. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability and phase transitions of similar compounds (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are determined by the functional groups present in the molecule. Studies on similar compounds highlight the importance of specific functional groups for biological activity, such as the methoxy and methoxycarbonyl groups (Minegishi et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3,4-Diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, due to its complex structure, is likely involved in various chemical syntheses and reactions. Compounds with similar structures have been synthesized for their potential applications in medicinal chemistry and material science. For instance, derivatives of pyrazolo[3,4-b]pyridines and pyrazolones have shown remarkable anti-avian influenza virus activity, indicating the potential for antiviral drug development (Hebishy et al., 2020). Similarly, synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting applications in cancer research (Hassan et al., 2014).
Anticancer and Antiviral Activities
The structural motif present in 3,4-Diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is common in compounds investigated for their anticancer and antiviral properties. For example, benzamide-based 5-aminopyrazoles and their derivatives have been synthesized for their potential antiviral activities against influenza A virus, demonstrating the relevance of such compounds in developing antiviral therapies (Hebishy et al., 2020). Additionally, certain pyrazole and pyrazolopyrimidine derivatives have been evaluated for their in vitro cytotoxic activity, highlighting their potential in cancer treatment strategies (Hassan et al., 2014).
Propiedades
IUPAC Name |
3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-4-28-20-11-10-16(12-21(20)29-5-2)23(27)24-22-17-13-30-14-18(17)25-26(22)19-9-7-6-8-15(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKMGMXKBERHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)


![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)
![Ethyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2485414.png)
![N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2485415.png)


![Morpholin-4-yl-[4-(3-nitrophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2485420.png)
![N-(4-chlorobenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485422.png)